5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide -

5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide

Catalog Number: EVT-4396444
CAS Number:
Molecular Formula: C22H27N5O2
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine []

  • Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl substituent with 5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide. This structural similarity suggests potential exploration of similar kinase inhibitory properties for the main compound. []

2. PF-06459988: 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one []

  • Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants. It demonstrates high potency and specificity for these drug-resistant EGFR mutants while minimizing activity against wild-type EGFR. []
  • Relevance: Similar to 5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide, PF-06459988 contains the 1-methyl-1H-pyrazol-4-yl group. This shared motif, though within a different overall structure, highlights the significance of this group in designing molecules targeting specific protein interactions. []

3. PF-06747775: N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide []

  • Compound Description: PF-06747775 is a high-affinity, irreversible inhibitor of oncogenic EGFR mutants, designed for improved potency and kinome selectivity compared to its predecessor, PF-06459988. It shows potent activity against common EGFR mutations (exon 19 deletion (Del), L858R, T790M/L858R, and T790M/Del) while sparing wild-type EGFR. []
  • Relevance: PF-06747775 shares the 1-methyl-1H-pyrazol-4-yl group with 5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide. Despite significant differences in their overall structure, this common feature highlights the importance of this group in medicinal chemistry for potentially influencing target binding and selectivity. []

4. TAS-116: 4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide []

  • Compound Description: This pyrazolo[3,4-b]pyridine derivative is a selective inhibitor of HSP90α and HSP90β, exhibiting oral bioavailability and potent antitumor effects in an NCI-H1975 xenograft mouse model. []
  • Relevance: Like 5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide, TAS-116 contains the 1-methyl-1H-pyrazol-4-yl moiety. This shared feature, though in a different chemical context, suggests the continued relevance of this group in designing biologically active compounds. []

5. Compound 7d: N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide []

  • Compound Description: This molecule is a potent tubulin polymerization inhibitor, exhibiting strong antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines. []
  • Relevance: Compound 7d features a 1H-pyrazol-1-yl group, a close structural analog to the 1-methyl-1H-pyrazol-4-yl group found in 5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide. This similarity highlights the potential for exploring variations of pyrazole substitution in modulating biological activity. []

6. AMG 337: (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one []* Compound Description: AMG 337 is a potent and selective MET kinase inhibitor. It displays nanomolar inhibition of MET, favorable pharmacokinetics, and significant in vivo antitumor activity. []* Relevance: AMG 337, like 5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide, incorporates the 1-methyl-1H-pyrazol-4-yl group within its structure. This shared feature within different chemical scaffolds suggests its potential value in designing compounds targeting kinases or other relevant protein targets. []

7. GDC-0994: (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one []

  • Compound Description: GDC-0994 is an orally bioavailable and selective inhibitor of the extracellular signal-regulated kinases ERK1/2. This molecule shows promise in targeting the RAS/RAF/MEK/ERK signaling cascade, frequently dysregulated in cancer. []
  • Relevance: Although GDC-0994 and 5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide have distinct overall structures, they share a substituted 1-methyl-1H-pyrazole moiety. This commonality, while in different chemical contexts, suggests the continued utility of this motif in medicinal chemistry for interacting with biological targets. []

8. Acrizanib: N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide []

  • Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor designed for topical ocular delivery to treat neovascular age-related macular degeneration. It demonstrates potent efficacy in rodent models of choroidal neovascularization with limited systemic exposure after topical administration. []
  • Relevance: Acrizanib and 5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide both contain a substituted 1-methyl-1H-pyrazole ring. This shared structural motif, despite being within distinct chemical frameworks, highlights the versatility of this group in designing molecules for different therapeutic areas. []

9. AZD4205: (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide []

  • Compound Description: AZD4205 is a potent and highly selective JAK1 kinase inhibitor. It shows good pharmacokinetic properties and enhanced antitumor activity when combined with the EGFR inhibitor osimertinib in preclinical non-small cell lung cancer (NSCLC) models. []
  • Relevance: AZD4205 and 5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide share the 1-methyl-1H-pyrazol-4-yl moiety within their structures. This shared feature, despite their distinct overall structures, suggests that the 1-methyl-1H-pyrazol-4-yl group might be valuable in designing molecules that target kinases or exhibit similar biological activities. []

10. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide []

  • Compound Description: This compound is a potent GlyT1 inhibitor, demonstrating significant effects in rodent models for schizophrenia without causing undesirable central nervous system side effects. []
  • Relevance: This compound shares structural similarities with the main compound due to the presence of a substituted 1H-pyrazol-4-yl group, highlighting the relevance of this moiety in designing molecules with potential central nervous system activity. []

Properties

Product Name

5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide

IUPAC Name

5-[(4-benzylpiperidin-1-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide

Molecular Formula

C22H27N5O2

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C22H27N5O2/c1-26-15-19(14-24-26)13-23-22(28)21-12-20(29-25-21)16-27-9-7-18(8-10-27)11-17-5-3-2-4-6-17/h2-6,12,14-15,18H,7-11,13,16H2,1H3,(H,23,28)

InChI Key

IBJKHCHCEQSIQU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=NOC(=C2)CN3CCC(CC3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.